4-O-Benzyl-D-glucal

Overview

Description

4-O-Benzyl-D-glucal is a chemical compound utilized by biomedical researchers to synthesize pharmaceutical drugs like antihyperglycemic agents, antibiotics, and anti-tumor drugs . It plays a crucial role in treating diseases such as diabetes and cancer .

Molecular Structure Analysis

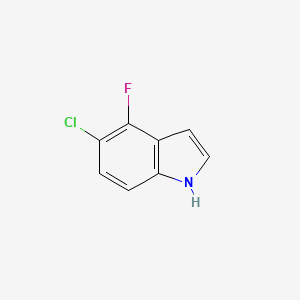

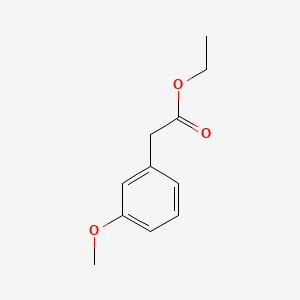

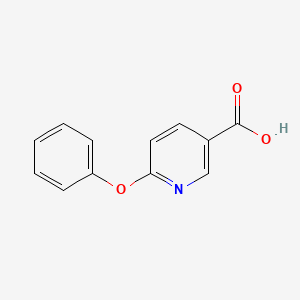

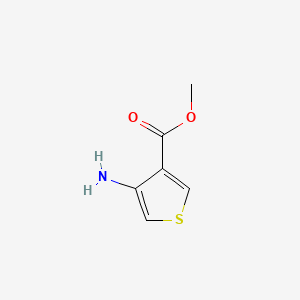

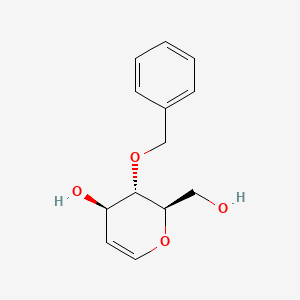

The molecular formula of this compound is C13H16O4 . Its molecular weight is 236.26 . The IUPAC name is (2R,3S,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol .

Chemical Reactions Analysis

This compound is a versatile intermediate for the synthesis of natural and unnatural glycosidase inhibitors . The formylation of 3,4,6-tri-O-benzyl-D-glucal gave the respective C-2-formyl glycals in 55% yield .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 236.26 , and a molecular formula of C13H16O4 . It has an optical activity of [α]20/D +10°, c = 1 in chloroform . The melting point is 99-103 °C (lit.) .

Scientific Research Applications

Synthesis of Synthetic Intermediates

4-O-Benzyl-D-glucal serves as a key intermediate in various synthetic processes. For instance, it has been utilized in the facile synthesis of 4,6-O-benzylidene glucal, an intermediate pivotal for further chemical transformations due to its structural flexibility (Chambers, Evans, & Fairbanks, 2003). Similarly, its role in the synthesis of glycal derivatives with a free hydroxyl group at C4 highlights its importance in regioselective chemical reactions (Bieg et al., 2012).

Application in Carbohydrate Chemistry

In carbohydrate chemistry, this compound is used in various synthetic strategies. For example, its transformation into tri-O-benzyl-3,4,6-D-glucal, an intermediate for numerous addition reactions, showcases its versatility in synthetic carbohydrate chemistry (Boullanger, Martin, & Descotes, 1975). Furthermore, the preparation of a fluorous benzyl protecting group using this compound paves the way for novel approaches in oligosaccharide synthesis (Curran, Ferritto, & Hua, 1998).

Utilization in Organic Chemistry

The compound finds extensive use in organic chemistry, exemplified by its involvement in regio- and stereocontrolled selective debenzylation and substitution reactions crucial for the synthesis of constrained beta-sugar amino acids (Rawal et al., 2009). Additionally, this compound has been used in the regio- and stereoselective hydroformylation of glucal derivatives with rhodium catalysts, demonstrating its applicability in complex catalytic processes (Fernández et al., 1998).

Novel Applications in Glycosylation

This compound has been employed in innovative glycosylation processes. An example includes its use in the novel sulfonamidoglycosylation of glycals, a reaction that produces beta anomers with high yields and stereoselectivity (Colinas & Bravo, 2003). This showcases the compound's utility in creating structurally complex glycosides with potential biological applications.

Safety and Hazards

The safety data sheet advises against food, drug, pesticide, or biocidal product use . Personal protective equipment/face protection is recommended. It’s also advised to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Properties

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWQZGBSQDJVJN-UPJWGTAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C=COC2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H](C=CO[C@@H]2CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370467 | |

| Record name | 4-O-Benzyl-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58871-11-7 | |

| Record name | 4-O-Benzyl-D-glucal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid](/img/structure/B1586446.png)